1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione
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Overview
Description
1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indoline-2,3-dione core substituted with a 3-(2-isopropyl-5-methylphenoxy)propyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline-2,3-dione Core: This step involves the cyclization of an appropriate precursor to form the indoline-2,3-dione structure.
Substitution with the Phenoxypropyl Group: The next step involves the introduction of the 3-(2-isopropyl-5-methylphenoxy)propyl group through a nucleophilic substitution reaction. This can be achieved using reagents such as alkyl halides and appropriate bases under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione can be compared with other similar compounds, such as:
Thymol Derivatives: Thymol (2-isopropyl-5-methylphenol) and its derivatives share structural similarities with the phenoxypropyl group in the compound.
Carvacrol Derivatives: Carvacrol (5-isopropyl-2-methylphenol) derivatives also exhibit similar biological activities and are used in various applications.
The uniqueness of this compound lies in its indoline-2,3-dione core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-14(2)17-10-9-15(3)13-19(17)26-12-6-11-23-20-16(4)7-5-8-18(20)21(24)22(23)25/h5,7-10,13-14H,6,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJNXWCOXLTCQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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